molecular formula C10H10FNO B3089826 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1199813-81-4

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B3089826
CAS No.: 1199813-81-4
M. Wt: 179.19 g/mol
InChI Key: WHBDOIBHQQLPTC-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, followed by a series of reactions including alkylation, reduction, and cyclization. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinolines, which can be further utilized in different chemical syntheses.

Scientific Research Applications

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural alkaloids.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to other similar compounds, 7-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the methyl group influences its lipophilicity and overall pharmacokinetic profile.

Properties

IUPAC Name

7-fluoro-2-methyl-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBDOIBHQQLPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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